1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 625411-48-5
VCID: VC21472217
InChI: InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
SMILES: C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H23N3O3
Molecular Weight: 317.4g/mol

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

CAS No.: 625411-48-5

Cat. No.: VC21472217

Molecular Formula: C17H23N3O3

Molecular Weight: 317.4g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine - 625411-48-5

Specification

CAS No. 625411-48-5
Molecular Formula C17H23N3O3
Molecular Weight 317.4g/mol
IUPAC Name (4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone
Standard InChI InChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
Standard InChI Key WEQXXJOEARXNQK-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine contains several key structural components that define its chemical identity and reactivity profile. The compound features a central piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This piperazine scaffold serves as the core structure to which the other functional groups are attached. At the first nitrogen position of the piperazine ring, a cyclohexyl group is attached, contributing significant hydrophobicity to the molecule. The cyclohexyl group is a saturated six-membered ring that typically adopts a chair conformation in most stable configurations. At the fourth nitrogen position of the piperazine ring, a 4-nitrobenzoyl group is attached, consisting of a benzoyl moiety with a nitro group at the para position . The nitro group is a powerful electron-withdrawing substituent that significantly influences the electronic distribution within the molecule, potentially affecting its reactivity and intermolecular interactions.

The spatial arrangement of these functional groups around the piperazine core contributes to the compound's three-dimensional structure and influences its ability to interact with biological targets. The piperazine ring itself provides a rigid scaffold with specific spatial orientation of the substituent groups, while also contributing basic nitrogen centers that can participate in hydrogen bonding and acid-base interactions in biological systems. The combination of the hydrophobic cyclohexyl group with the more polar nitrobenzoyl moiety creates an amphiphilic character that may influence the compound's solubility profile and membrane permeability, properties crucial for pharmaceutical applications. These structural features collectively define the compound's chemical behavior and potential biological interactions.

Identification Data

The unambiguous identification of 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine is facilitated by several standardized identifiers and spectroscopic data that are crucial for research and quality control purposes. Table 1 presents the comprehensive identification data for this compound, compiled from authoritative chemical databases and supplier information.

Table 1: Identification Data for 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine

ParameterValue
CAS Registry Number625411-48-5
IUPAC Name(4-cyclohexylpiperazin-1-yl)-(4-nitrophenyl)methanone
Molecular FormulaC₁₇H₂₃N₃O₃
Molecular Weight317.4 g/mol
PubChem CID1223725
InChIInChI=1S/C17H23N3O3/c21-17(14-6-8-16(9-7-14)20(22)23)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h6-9,15H,1-5,10-13H2
InChIKeyWEQXXJOEARXNQK-UHFFFAOYSA-N
SMILES[O-]N+c1ccc(cc1)C(=O)N2CCN(CC2)C3CCCCC3
MDL NumberMFCD02177375

These standardized identifiers serve critical functions in scientific research, enabling accurate substance identification across different databases, facilitating literature searches, and ensuring experimental reproducibility. The CAS Registry Number provides a unique identifier recognized internationally, while the InChI and SMILES notations encode the structural information in machine-readable formats that support computational analysis and virtual screening. This systematic identification is particularly important for researchers investigating the compound's properties, synthesizing derivatives, or exploring its potential applications in medicinal chemistry.

Synthesis and Preparation Methods

Synthetic Pathways

Current Research Status and Future Directions

Future Research Opportunities

The current limited state of published research on 1-Cyclohexyl-4-(4-nitrobenzoyl)piperazine presents numerous opportunities for future scientific investigation across multiple disciplines. A comprehensive biological screening program represents a logical next step, systematically evaluating the compound's activity against diverse biological targets including enzymes, receptors, and cellular systems. Such screening could identify previously unrecognized biological activities and provide direction for more focused investigations. Structure-activity relationship (SAR) studies would be particularly valuable, systematically modifying different portions of the molecule—such as replacing the cyclohexyl group with other aliphatic or aromatic substituents, or altering the position or identity of substituents on the benzoyl moiety—to identify structural features critical for any observed biological activity.

Computational studies, including molecular docking and dynamics simulations, could provide valuable insights into potential binding interactions with biological targets, guiding experimental work and helping to prioritize the most promising applications for laboratory investigation. Metabolism studies would also be valuable, particularly given the presence of the nitro group, which can undergo reductive metabolism in biological systems. Understanding how the compound is processed in vivo could reveal active metabolites or inform the development of more metabolically stable derivatives if needed. Additionally, if preliminary biological screening identifies promising activity profiles, medicinal chemistry optimization could be pursued to enhance potency, selectivity, and pharmacokinetic properties through rational design principles.

Potential application domains worth exploring include antimicrobial research, given the precedent of related piperazine derivatives showing activity against Mycobacterium tuberculosis , central nervous system agents, based on the known neuroactive properties of many piperazine-containing compounds, and anti-inflammatory applications, which might exploit the compound's potential interactions with relevant signaling pathways. Beyond therapeutic applications, investigation of catalytic or materials science applications could reveal unexpected utilities in chemical synthesis or materials development. The piperazine scaffold's versatility in medicinal chemistry suggests multiple productive research directions that could be pursued to fully characterize and exploit the properties of this interesting chemical entity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator